molecular formula C14H12N4O2 B2521239 Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 856864-54-5

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2521239
CAS No.: 856864-54-5
M. Wt: 268.276
InChI Key: CSBNEEFBQRTLKS-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 5-methyl-2-phenyltriazolo[1,5-a]pyrimidine-6-carboxylate follows IUPAC conventions for fused heterocyclic systems. The parent scaffold, triazolo[1,5-a]pyrimidine, consists of a triazole ring fused to a pyrimidine ring at positions 1 and 5. Substituents are assigned as follows:

  • A methyl group at position 5 of the pyrimidine ring.
  • A phenyl group at position 2 of the triazole ring.
  • A methyl carboxylate moiety at position 6 of the pyrimidine ring.

The molecular formula C₁₄H₁₂N₄O₂ (molecular weight: 268.3 g/mol) is derived from the connectivity of these substituents.

Crystallographic Analysis and Bond Geometry

X-ray crystallographic studies of related triazolopyrimidine derivatives reveal key structural insights:

Bond Lengths and Angles
  • The triazolopyrimidine core exhibits planarity, with root-mean-square (r.m.s.) deviations of ≤0.02 Å.
  • C–N bond lengths in the triazole ring range from 1.330–1.377 Å, consistent with partial double-bond character due to delocalization.
  • The C=O bond in the carboxylate group measures 1.21 Å, typical for ester functionalities.
  • The C–S bond (if present in analogs) is ~1.74 Å, as seen in methylthio-substituted derivatives.
Spatial Arrangements
  • The phenyl ring at position 2 forms a dihedral angle of 42.45° with the triazolopyrimidine plane, minimizing steric hindrance.
  • The methyl carboxylate group at position 6 adopts a cis conformation relative to the pyrimidine ring, stabilized by intramolecular C–H···O interactions.
Crystal Packing
  • Molecules form π–π stacking interactions between triazolopyrimidine cores (interplanar distances: 3.85–3.88 Å).
  • Weak C–H···O hydrogen bonds (2.71–2.85 Å) further stabilize the lattice.

Comparative Analysis with Related Triazolopyrimidine Derivatives

Structural variations among triazolopyrimidine derivatives significantly influence their physicochemical properties:

Substituent Effects on Bond Geometry
Derivative Substituents (Positions) Key Bond Lengths (Å) Dihedral Angles (°)
Target Compound 5-Me, 2-Ph, 6-COOMe C–N: 1.330–1.377; C=O: 1.21 Phenyl: 42.45; COOMe: 57.8
Ethyl 5-Me-7-Ph Analog 5-Me, 7-Ph, 6-COOEt C–N: 1.325–1.361; C=O: 1.22 Phenyl: 42.45; COOEt: 57.3
7-Amino-2-MeS Analog 7-NH₂, 2-MeS, 6-COOH C–N: 1.337–1.376; C=O: 1.23 Phenyl: 87.24; COOH: 89.1
5-Me-2-Ph Hydrate 5-Me, 2-Ph, 6-CN C–N: 1.414–1.416; C≡N: 1.15 Phenyl: 38.20; CN: 9.6
Electronic and Steric Influences
  • Electron-Withdrawing Groups (EWGs): Carboxylate and cyano substituents enhance ring planarity and π-stacking efficiency.
  • Electron-Donating Groups (EDGs): Methyl and phenyl groups increase steric bulk, altering dihedral angles and intermolecular interactions.
  • Hydrogen-Bonding Capacity: Amino and carboxyl groups facilitate supramolecular architectures via N–H···O and O–H···N bonds, absent in the methyl ester derivative.

Properties

IUPAC Name

methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNEEFBQRTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 5-methyl-2-phenyl-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Key areas of research include:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound primarily acts by inhibiting key signaling pathways involved in cancer cell survival and proliferation, such as the ERK and AKT pathways.

Case Studies

Study on Anticancer Activity :
A study published in MDPI demonstrated that derivatives of triazolo[1,5-a]pyrimidines could significantly suppress ERK signaling pathways in cancer cells. The most active derivatives led to reduced cell viability and induced apoptosis through mechanisms involving the phosphorylation levels of ERK1/2 and AKT .

Cytotoxicity Assessment :
In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.24 μM to 3.91 μM. For example:

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2310.24Apoptosis induction
Compound BMGC-8033.91ERK pathway inhibition

Antimicrobial Activity

Emerging research suggests that this compound also possesses antimicrobial properties. Its efficacy against various bacterial strains has been documented in studies focusing on its potential as an antibiotic agent.

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
MDPI StudyAnticancer ActivitySignificant inhibition of ERK signaling leading to apoptosis in cancer cells
PMC ArticleAntimicrobial EffectsEffective against multiple bacterial strains with potential therapeutic use

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . Additionally, it can interact with proteins involved in apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₄H₁₂N₄O₂ 5-Me, 2-Ph, 6-COOMe 268.28 Antiproliferative activity (preliminary)
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₁₂N₄O₂ 5-Me, 7-Me, 6-COOEt 236.24 Simpler alkyl substituents; used in synthetic intermediates
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₆H₁₈N₆O₂ 2-NH₂, 5-Me, 7-Ph, 4,7-dihydro 326.35 Partially saturated ring; regioselective synthesis
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₂₃H₂₄N₄O₅ 5-Ph, 7-(3,4,5-OMe-Ph), 4,7-dihydro 436.46 Enhanced binding via methoxy groups; potential CNS activity
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₄H₁₃FN₄O₂ 7-(4-F-Ph), 5-Me, 4,7-dihydro 288.28 Fluorine improves metabolic stability

Spectroscopic and Analytical Data

  • ¹³C NMR: The target compound’s carbonyl (C=O) resonates at δ 168.13 ppm, consistent with methyl esters. Amino-substituted analogs show downfield shifts (e.g., δ 163–168 ppm for carboxamides) due to hydrogen bonding .
  • HRMS : The target compound’s [M+H]⁺ is observed at m/z 465.1879 , while dihydro analogs (e.g., C₂₃H₂₄N₄O₅) exhibit higher mass due to methoxy groups .

Biological Activity

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triazole ring fused with a pyrimidine moiety. The general formula is C12H12N4O2C_{12}H_{12}N_4O_2.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.

Key Findings:

  • Compound H12 : Exhibited significant antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This was notably more potent than the standard drug 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2, AKT). Additionally, it induced apoptosis and G2/M phase arrest in cancer cells .

Anti-inflammatory Activity

Triazolopyrimidine derivatives have also shown promising anti-inflammatory effects. A study reported the synthesis of several substituted derivatives that demonstrated significant inhibition of COX-2 activity.

In Vitro Results:

  • Compounds exhibited IC50 values comparable to celecoxib (0.04 μmol), indicating strong anti-inflammatory potential .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Research has indicated that triazolopyrimidine derivatives can act against various pathogens.

Notable Studies:

  • A study focusing on the interaction between triazolopyrimidines and transition metals showed enhanced antimicrobial activity against neglected diseases such as Chagas disease and leishmaniasis .

Summary Table of Biological Activities

Activity Cell Line / Target IC50 Value Mechanism
AnticancerMGC-8039.47 μMERK pathway inhibition
HCT-1169.58 μMApoptosis induction
MCF-713.1 μMCell cycle arrest
Anti-inflammatoryCOX-20.04 μmolCOX-2 inhibition
AntimicrobialVarious pathogensVariesMetal ion interaction

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation of a series of triazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Research : The synthesis of novel pyrimidine derivatives showed promising results in reducing inflammation in animal models through COX pathway inhibition .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments (e.g., triazole H at δ 8.4–9.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 328.1046 for a related compound) .
  • X-ray crystallography : Resolves fused-ring geometry and substituent orientation .

How do structural modifications at the 2-phenyl and 5-methyl positions affect biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Reference
2-(4-Chlorophenyl)Enhanced anticancer activity (DNA intercalation)
5-Amino (vs. 5-methyl)Improved solubility and antiviral efficacy
2-PyridinylIncreased anti-inflammatory potency

Methodological note : Use computational docking (e.g., AutoDock) to predict binding affinities before synthesizing analogs .

What are the typical yields and purity levels achieved in synthesis?

Q. Basic

Synthetic Route Yield Range Purity Purification Method Reference
Three-component MCR70–82%>95%Recrystallization (EtOAc/hexane)
TMDP-catalyzed condensation75–80%98%Column chromatography (SiO₂)
Ionic liquid-mediated synthesis65–73%90–95%Solvent extraction

Optimization tip : Pre-purify starting materials to minimize byproducts .

How to resolve contradictions in optimal reaction conditions reported across studies?

Advanced
Contradictions arise from:

  • Catalyst systems : TMDP (water/ethanol) vs. APTS (ethanol alone) .
  • Temperature : Higher temps (100°C) favor cyclization but may degrade sensitive intermediates.
    Resolution strategy :

Perform in situ reaction monitoring (TLC or HPLC) to identify optimal time-temperature profiles.

Use Design of Experiments (DoE) to statistically compare solvent/catalyst combinations .

What are the known biological activities of this compound?

Q. Basic

  • Anticancer : Inhibits topoisomerase II and induces apoptosis in leukemia cell lines (IC₅₀ = 12–18 µM) .
  • Anti-inflammatory : Suppresses COX-2 expression in macrophage models (50% inhibition at 10 µM) .
  • Antiviral : Blocks viral protease activity in in vitro assays (EC₅₀ = 8 µM) .

What in silico methods are used to predict interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Predict binding to CB2 cannabinoid receptors and viral proteases .
  • QSAR models : Correlate logP values with membrane permeability (e.g., 2-phenyl analogs show higher BBB penetration) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Tool recommendation : Use Schrödinger Suite for ensemble docking to account for protein flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.